molecular formula C12H19N5 B11740999 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11740999
M. Wt: 233.31 g/mol
InChI Key: YOAJHZJFWPOHLP-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1-ethyl-3-methyl-1H-pyrazol-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole-5-amine
  • 1-ethyl-3-methyl-1H-pyrazole-5-amine
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the pyrazole rings enhances its reactivity and potential for diverse applications compared to simpler pyrazole derivatives .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-12(7-10(3)15-17)13-8-11-6-9(2)14-16(11)4/h6-7,13H,5,8H2,1-4H3

InChI Key

YOAJHZJFWPOHLP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC(=NN2C)C

Origin of Product

United States

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